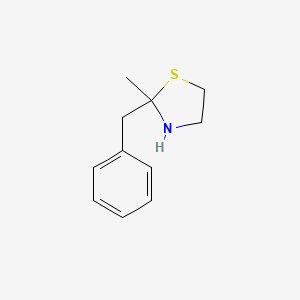

2-Benzyl-2-methyl-1,3-thiazolidine

Description

Properties

IUPAC Name |

2-benzyl-2-methyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-11(12-7-8-13-11)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDASTCBLDRQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NCCS1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998544 | |

| Record name | 2-Benzyl-2-methyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-46-6 | |

| Record name | Thiazolidine, 2-methyl-2-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-2-methyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Benzyl 2 Methyl 1,3 Thiazolidine and Its Analogues

Classical and Contemporary Approaches to the Formation of the 1,3-Thiazolidine Ring System

The foundational methods for constructing the 1,3-thiazolidine ring have been refined and expanded over time, offering various pathways to this valuable heterocyclic system.

Condensation Reactions of Aldehydes/Ketones with Thiols and Amines

A cornerstone in the synthesis of 1,3-thiazolidines is the condensation reaction between a carbonyl compound (an aldehyde or ketone), an amino-thiol, or a combination of an amine and a thiol. chemistrysteps.comyoutube.com This approach is exemplified by the reaction of aldehydes or ketones with L-cysteine to form 1,3-thiazolidine-4-carboxylic acid derivatives. nanobioletters.com The reaction of an aldehyde or ketone with an aminothiol (B82208), such as 2-aminoethanethiol, directly yields the thiazolidine (B150603) ring. The mechanism involves the initial formation of a hemithioaminal, which then undergoes intramolecular cyclization with the elimination of a water molecule.

Aldol-type condensation reactions have also been employed, where α,β-unsaturated ketones are prepared from aromatic aldehydes and ketones, which can be key intermediates for further heterocyclization. researchgate.net The use of various catalysts, including primary amines like potassium glycinate, can facilitate these condensation reactions, sometimes even in aqueous media. researchgate.net

Table 1: Examples of Condensation Reactions for 1,3-Thiazolidine Synthesis

| Carbonyl Compound | Amine/Thiol Source | Catalyst/Conditions | Product Type | Reference(s) |

| Benzaldehyde | L-cysteine | N/A | 2-Phenyl-1,3-thiazolidine-4-carboxylic acid | nanobioletters.com |

| Substituted Aldehydes | Thiosemicarbazide | Glacial acetic acid | 5-Benzylidene-thiazolidin-4-one derivatives | sysrevpharm.org |

| Aromatic Aldehydes | Acetone (B3395972) | Potassium glycinate/Water | α,β-Unsaturated ketones | researchgate.net |

| Aldehydes/Ketones | Amines and Thioglycolic Acid | Ammonium (B1175870) persulfate/Solvent-free | 2,3-Disubstituted-1,3-thiazolidin-4-ones | researchgate.net |

Cyclization Reactions Involving Mercapto-Acids and Amino Compounds

A widely utilized and versatile method for the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones involves the one-pot, three-component reaction of an aldehyde, an amine, and a mercapto-acid, most commonly thioglycolic acid. nih.govresearchgate.net This reaction proceeds through the initial formation of an imine from the aldehyde and amine, which is then attacked by the sulfur atom of the mercapto-acid. Subsequent intramolecular cyclization and dehydration afford the thiazolidin-4-one ring. nih.gov

The reaction conditions can be varied, employing different catalysts and solvents, or even solvent-free conditions, to optimize yields and purity. nih.govresearchgate.net For instance, the use of ammonium persulfate as a catalyst under solvent-free conditions provides an efficient and environmentally friendly protocol. researchgate.net Similarly, ionic liquids have been used as both catalyst and solvent. nih.gov

The reaction of N-benzylidenephenylglycine methyl ester with thiobenzophenone (B74592) in the presence of lithium bromide and DBU leads to the formation of diastereoisomeric 1,3-thiazolidine derivatives through a [2+3] cycloaddition of in situ generated azomethine ylides. clockss.org

Table 2: Cyclization Reactions with Mercapto-Acids

| Aldehyde | Amine | Mercapto-Acid | Catalyst/Conditions | Product Type | Reference(s) |

| Benzaldehyde | Substituted Anilines | Thioglycolic acid | Ammonium persulfate, 90 °C, solvent-free | 2,3-Disubstituted-1,3-thiazolidin-4-ones | nih.gov |

| 2-Chloro quinoline-3-carbaldehyde | Aniline | Thioglycolic acid | β-cyclodextrin-SO3H | 2-((Substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-ones | nih.gov |

| N-benzylidenephenylglycine methyl ester | N/A | Thiobenzophenone | LiBr, DBU, acetonitrile (B52724) | Diastereoisomeric 1,3-thiazolidines | clockss.org |

| Substituted Aldehydes | Substituted Thioacids | Anhydrous ZnCl2 | Reflux | Thiazolidinone derivatives | researchgate.net |

Ring Transformation Strategies for Accessing 1,3-Thiazolidines

Ring transformation offers a less common but powerful strategy for the synthesis of the 1,3-thiazolidine scaffold. This approach involves the conversion of a pre-existing heterocyclic ring into the desired thiazolidine system.

A notable example is the ring transformation of 2-(thiocyanomethyl)aziridines into 2-imino-1,3-thiazolidines. nih.govcapes.gov.br This reaction is efficiently catalyzed by titanium(IV) chloride in dichloromethane (B109758). The starting aziridines are readily prepared from the corresponding 2-(bromomethyl)aziridines. nih.gov This method provides a straightforward route to functionalized thiazolidines. nih.govcapes.gov.br

Another documented ring transformation involves the conversion of 5-arylidene-thiazolidine-2,4-dione derivatives into 1,4-oxathian-2-ones upon reaction with oxiranes, demonstrating the reactivity of the thiazolidine ring itself. researchgate.net

Catalytic and Organocatalytic Syntheses of Substituted 1,3-Thiazolidines

The development of catalytic methods has significantly advanced the synthesis of 1,3-thiazolidines, offering milder reaction conditions, higher efficiency, and greater substrate scope. Both transition-metal catalysis and organocatalysis have emerged as powerful tools in this area.

Transition Metal-Catalyzed Cyclizations for 1,3-Thiazolidine Scaffolds

Transition metals, particularly palladium, have been utilized as catalysts in the formation of C-N and C-O bonds, which are key steps in the cyclization to form heterocyclic structures. thieme.com While direct applications to 2-benzyl-2-methyl-1,3-thiazolidine are not extensively detailed, the broader field of transition-metal-catalyzed C-H functionalization holds promise for novel synthetic routes. nih.gov

More specifically, copper(I) bromide has been used to catalyze the A³ coupling reaction to form propargylamines, which can then undergo cyclization with carbon disulfide to yield 1,3-thiazolidine-2-thiones. nih.gov In some cases, the cyclization step proceeds without the need for an additional catalyst. nih.gov The use of magnetic nanoparticles, such as nano-Fe3O4@SiO2-supported ionic liquid, has also been reported for the synthesis of 1,3-thiazolidin-4-ones, highlighting the move towards recyclable and environmentally benign catalysts. nih.gov Samarium(III) chloride has been shown to catalyze the condensation of Z-styryl sulfonylacetate with aminothiol to produce thiazolines. rsc.org

Table 3: Transition Metal-Catalyzed Syntheses of 1,3-Thiazolidine Derivatives

| Reactants | Catalyst | Product Type | Reference(s) |

| Arylaldehyde, Thioglycolic acid, Anilines | MNPs@SiO2-IL | 1,3-Thiazolidin-4-one derivatives | nih.gov |

| Propargylamines, Carbon disulfide | CuBr (for A³ coupling) | 1,3-Thiazolidine-2-thiones | nih.gov |

| Z-styryl sulfonylacetate, Aminothiol | SmCl3 | Thiazolines | rsc.org |

| O- or S-alkylated salicylic (B10762653) or thiosalicylic acid derivatives | Tetraethylammonium bromide (transition-metal-free) | 4H-benzo[d] nih.govdocumentsdelivered.comdioxin-4-ones or 4H-benzo[d] nih.govdocumentsdelivered.comoxathiin-4-ones | organic-chemistry.org |

Base-Mediated and Organocatalytic Protocols for 1,3-Thiazolidine Derivatives

Base-mediated and organocatalytic methods provide a valuable metal-free alternative for the synthesis of 1,3-thiazolidines. A notable example is the DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide. acs.orgnih.gov This reaction proceeds efficiently under mild, solvent-free conditions with low catalyst loading. acs.orgnih.gov The proposed mechanism involves a base-assisted nucleophilic attack of the propargylamine (B41283) on carbon disulfide, followed by an intramolecular 5-exo-dig cyclization. acs.org

The reaction of N-benzylidenephenylglycine methyl ester and its alanine (B10760859) analogue with thioketones in the presence of the base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and lithium bromide leads to the formation of highly functionalized 1,3-thiazolidines. clockss.org This reaction proceeds through the in situ generation of metallo-azomethine ylides, which then undergo regioselective cycloaddition with the thioketone. clockss.org

Furthermore, base-catalyzed Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with various aldehydes is a common method for producing 5-substituted derivatives. e3s-conferences.org

Table 4: Base-Mediated and Organocatalytic Syntheses of 1,3-Thiazolidine Derivatives

| Reactants | Catalyst/Base | Product Type | Reference(s) |

| α-Tertiary propargylamines, Carbon disulfide | DABCO | 4,4-Disubstituted-1,3-thiazolidine-2-thiones | acs.orgnih.gov |

| N-benzylidenephenylglycine methyl ester, Thiobenzophenone | DBU, LiBr | Diastereoisomeric 1,3-thiazolidines | clockss.org |

| 1,3-Thiazolidine-2,4-dione, Various aldehydes | Base | 5-Substituted thiazolidine-2,4-dione derivatives | e3s-conferences.org |

| 5-Arylidene-TZD derivatives, Oxiranes | Base | 1,4-Oxathian-2-ones and oxazolidines | researchgate.net |

Reactivity and Derivatization Strategies for 2 Benzyl 2 Methyl 1,3 Thiazolidine

Functionalization of the 1,3-Thiazolidine Ring System

The 1,3-thiazolidine ring, characterized by a thioether and an amine group at the 1 and 3 positions respectively, presents distinct centers for chemical modification. nih.gov The presence of both a nucleophilic nitrogen and a sulfur atom allows for a range of functionalization strategies.

Alkylation and Acylation Reactions at Nitrogen and Sulfur Centers

The nitrogen atom within the thiazolidine (B150603) ring is a primary site for alkylation and acylation due to its nucleophilicity. The secondary amine in the 2-Benzyl-2-methyl-1,3-thiazolidine core is readily modified.

N-Acylation: The nitrogen can be acylated using various acylating agents like fatty acid chlorides. nih.gov This reaction typically proceeds in the presence of a base, such as triethylamine, which neutralizes the acid byproduct. nih.govscielo.org.mx For example, N-acylation of 2-(pyridine-2-yl)thiazolidine has been successfully achieved with fatty acid chlorides in an ice-cold environment under a nitrogen atmosphere. nih.gov Similarly, the N-propionyl derivative of (4S)-benzyl-1,3-thiazolidin-2-one was synthesized using propionyl chloride and triethylamine. scielo.org.mx Depending on the reaction conditions, acylation can be directed selectively to the nitrogen atom. researchgate.net

N-Alkylation: The nitrogen atom can also be alkylated. For instance, methylation of an N-acylated thiazolidine has been accomplished using methyl iodide to produce a quaternary ammonium (B1175870) salt. nih.gov In the synthesis of thiazolidinedione libraries, N-alkylation has been performed with substituted benzyl (B1604629) bromides under microwave irradiation, demonstrating a robust method for introducing a variety of substituents at the nitrogen center. mdpi.com

Sulfur Center Reactivity: While the sulfur atom in the thiazolidine ring is generally less nucleophilic than the nitrogen, it can participate in reactions, particularly those involving ring-opening. The C-S bond can be cleaved, allowing the freed thiol group to act as a nucleophile. mdpi.com For example, the reaction of thioproline (1,3-thiazolidine-4-carboxylic acid) with 4-chloro-7-methoxyquinolinium tetrafluoroborate (B81430) (CMQT) involves the simultaneous opening of the thiazolidine ring through C-S bond breakage and a nucleophilic substitution where the sulfur atom attacks the quinolinium ring. mdpi.com

| Reaction Type | Thiazolidine Substrate | Reagents | Product Type | Source |

|---|---|---|---|---|

| N-Acylation | 2-(pyridin-2-yl)thiazolidine | Fatty acid chloride, triethylamine | N-acyl thiazolidine | nih.gov |

| N-Alkylation (Quaternization) | 1-(2-(pyridine-2-yl)thiazolidin-3-yl)acyl-1-one | Methyl iodide | Quaternary N-acyl thiazolidine iodide | nih.gov |

| N-Acylation | (4S)-benzyl-1,3-thiazolidin-2-one | Propionyl chloride, Et3N | N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | scielo.org.mx |

| N-Alkylation | Monosubstituted thiazolidine-2,4-dione | Substituted benzyl bromide, KOH, TBHS | N-benzyl thiazolidine-2,4-dione | mdpi.com |

Regioselective Functionalization of Exocyclic and Endocyclic Positions

Regioselectivity in the functionalization of thiazolidine derivatives is crucial for synthesizing specifically tailored molecules. The structure of the thiazolidine ring allows for modifications at both the ring atoms (endocyclic) and at substituent groups attached to the ring (exocyclic).

Endocyclic Functionalization: As discussed previously, the nitrogen atom (N-3) is a primary site for endocyclic functionalization through alkylation and acylation. nih.govmdpi.com The carbon atoms of the ring can also be sites of reaction. For instance, in thiazolidinediones, the methylene (B1212753) group at the C-5 position is activated by the two adjacent carbonyl groups, making it a key site for substitution. nih.gov Knoevenagel condensation with various aldehydes is a common strategy to introduce substituents at this position. mdpi.com

Exocyclic Functionalization: In the case of this compound, the benzyl group represents an exocyclic position that could be functionalized, for example, through electrophilic aromatic substitution on the phenyl ring. More complex thiazolidine systems, such as those with exocyclic double bonds, can undergo reactions at these specific sites. For example, the [3+2]-cycloaddition of azomethinylides has been shown to occur specifically at the exocyclic C=C double bond of a 2-arylmethylidenethiazolo[3,2-a]pyrimidine, leading to the formation of a new pyrrolidine (B122466) ring. mdpi.com This highlights how exocyclic unsaturation can be a handle for regioselective transformations.

Ring-Opening and Ring-Closing Reactions of this compound Analogues

The thiazolidine ring is not inert and can participate in ring-opening and ring-closing reactions, which are fundamental for creating different heterocyclic systems or linear intermediates. These transformations can often be controlled by the choice of catalyst (acid or base) and reaction conditions.

Acid- and Base-Catalyzed Ring Transformations

The stability of the thiazolidine ring is pH-dependent, and both acids and bases can catalyze its opening.

Acid-Catalyzed Ring Opening: In acidic media, the hydrolysis of 1,3-thiazolidine derivatives can occur, leading to ring cleavage. acs.org For example, the pyranose ring in certain sugar-derived thiazolidines has been observed to open under the acidic conditions of thioglycolic acid. nih.gov A proposed mechanism for the ring opening of some penicillin derivatives involves the formation of an intermediate iminium ion, which is consistent with acid-promoted pathways. rsc.org

Base-Catalyzed Ring Opening: In alkaline solutions, thiazolidine rings can also undergo reversible opening. rsc.org For derivatives of penicillin, a base-catalyzed elimination process involving the C-6 proton can lead to the formation of an enamine intermediate, which represents a ring-opened state. rsc.org

| Catalyst | Substrate Type | Key Intermediate/Process | Outcome | Source |

|---|---|---|---|---|

| Acid | 1,3-Thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde | Hydrolysis | Ring opening | acs.org |

| Acid (inferred) | Benzylpenicilloic acid | Iminium ion formation | Reversible ring opening (epimerization at C-5) | rsc.org |

| Base (aqueous alkaline) | Methyl benzylpenicilloate | Enamine intermediate formation | Reversible ring opening | rsc.org |

| - | Thioproline (in reaction with CMQT) | C-S bond breaking | Ring opening and derivatization | mdpi.com |

Intramolecular Cyclization Phenomena

Intramolecular reactions are key in the synthesis and transformation of thiazolidine systems. These can involve the formation of the thiazolidine ring itself or the creation of more complex, often fused, heterocyclic structures.

The synthesis of the thiazolidine ring itself is a prime example of intramolecular cyclization. It is commonly prepared via the condensation of a compound containing an amino group and a thiol group (like cysteamine) with an aldehyde or ketone. wikipedia.org The reaction proceeds through the formation of an imine or iminium ion, followed by the intramolecular attack of the thiol group to close the five-membered ring. nih.gov

More complex intramolecular cyclizations are also reported for thiazolidine derivatives. For example, the reaction of a dithiocarbamate (B8719985) anion, generated from a propargylamine (B41283) and carbon disulfide, can undergo an intramolecular 5-exo-dig cyclization to yield a thiazolidine-2-thione product. acs.org In another instance, the synthesis of 1,3,4-oxadiazoline rings from certain hydrazone derivatives involves an intramolecular nucleophilic attack that leads to a new cyclic structure. nih.gov Furthermore, unexpected rearrangements have been observed, such as the partial relocation of an aryl ligand from a 1,3-thiazolidine to a 1,3-oxazolidine ring in a fused system, demonstrating complex intramolecular phenomena. researchgate.net

Computational and Theoretical Studies on 2 Benzyl 2 Methyl 1,3 Thiazolidine

Density Functional Theory (DFT) Applications in the Study of 1,3-Thiazolidine Structures

Density Functional Theory (DFT) has become a important method for studying the structural and electronic properties of heterocyclic compounds, including the 1,3-thiazolidine core. nih.govnih.govresearchgate.net This theoretical framework allows for the optimization of molecular geometries to find the most stable structures, providing data on bond lengths, angles, and dihedral angles. nih.govresearchgate.net For instance, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to predict equilibrium geometries with high accuracy. researchgate.netresearchgate.netresearchgate.net

Conformational Analysis and Stability of 2-Benzyl-2-methyl-1,3-thiazolidine and its Derivatives

The biological activity and chemical reactivity of cyclic molecules are often dictated by their three-dimensional shape. Conformational analysis of the 1,3-thiazolidine ring system is crucial for understanding its properties.

Investigation of Ring Conformations and Pseudosymmetry

The five-membered 1,3-thiazolidine ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The most common conformations are the envelope (or half-chair) forms, where one atom is out of the plane of the other four. researchgate.net In the case of this compound, the puckering of the ring and the orientation of the substituents at the C2 position (benzyl and methyl groups) are of significant interest.

Computational studies on substituted thiazolidines have shown that the nature and size of the substituents at positions 2, 4, and 5 heavily influence the conformational equilibrium. cdnsciencepub.com For example, in 4- and 5-substituted thiazolidine-2-thiones, increasing the size of the alkyl substituent favors a pseudo-equatorial orientation. cdnsciencepub.com For 2,2-disubstituted thiazolidines, the molecule must balance the steric demands of both groups. The benzyl (B1604629) and methyl groups on C2 will adopt positions that minimize their interaction with each other and with the rest of the ring. The ring itself can exhibit pseudosymmetry, with different half-chair conformations being possible. The specific conformation of this compound would determine the spatial arrangement of the benzyl group, which can have significant implications for its interaction with biological targets.

Energy Landscape Exploration and Global Minimum Identification

To determine the most stable conformation of this compound, computational methods are used to explore its potential energy surface. nih.gov This involves calculating the energy of various possible conformations to identify the one with the lowest energy, known as the global minimum. nih.gov DFT calculations are well-suited for this task, allowing for the systematic study of different ring puckers and substituent orientations. mdpi.com

The process typically involves rotating the single bonds (e.g., the C2-C(benzyl) bond) and calculating the energy at each step to map out the conformational space. The results of these calculations reveal the relative energies of different conformers and the energy barriers between them. nih.gov For thiazolidine (B150603) derivatives, it has been shown that different isomers (e.g., exo and endo conformers) can have significantly different stabilities, with DFT being a reliable tool to predict the most favorable form. mdpi.com Identifying the global minimum structure is essential as it represents the most populated conformation of the molecule under equilibrium conditions and is therefore the most relevant for predicting its chemical and biological behavior.

Electronic Structure Investigations: Frontier Molecular Orbitals and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational analyses of frontier molecular orbitals and electrostatic potential provide a map of a molecule's reactive tendencies.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding chemical reactivity. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov

For thiazolidine derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netnih.gov In many thiazole-based compounds, the HOMO density is often located over the thiazole (B1198619) ring and adjacent aromatic systems, while the LUMO's location can be shifted depending on the presence of electron-withdrawing or electron-donating substituents. researchgate.netrsc.org This analysis helps predict how this compound might interact with other molecules, for instance, identifying the parts of the molecule that are more susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Quantum Chemical Properties of Thiazolidine Derivatives This table presents representative data for thiazolidine-2,4-dione derivatives to illustrate typical values obtained from DFT calculations. The specific values for this compound would require a dedicated computational study.

| Compound | HOMO (a.u.) | LUMO (a.u.) | ΔE (a.u.) |

|---|---|---|---|

| Thiazolidine-2,4-dione | -0.2720 | -0.0382 | 0.2338 |

| 3-methyl-thiazolidine-2,4-dione | -0.2676 | -0.0343 | 0.2333 |

| 5-methyl-thiazolidine-2,4-dione | -0.2692 | -0.0369 | 0.2323 |

| 3,5-dimethyl-thiazolidine-2,4-dione | -0.2651 | -0.0333 | 0.2318 |

Data sourced from a computational study on thiazolidine-2,4-dione derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netmdpi.com It illustrates the charge distribution on the molecule's surface. nih.gov Different colors on the MEP map represent different potential values: red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For thiazolidine derivatives, MEP analysis reveals that negative potentials are often localized on heteroatoms like oxygen and sulfur, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.netresearchgate.net Conversely, positive potentials are typically found around hydrogen atoms, especially those attached to nitrogen (N-H), making them susceptible to attack by nucleophiles. researchgate.netmdpi.com An MEP map of this compound would highlight the electronegative sulfur and nitrogen atoms as regions of negative potential and the hydrogen atoms of the ring and substituents as regions of positive potential, thereby providing a clear picture of its reactivity hotspots. researchgate.netresearchgate.net

Global Reactivity Indices (Electronegativity, Electrophilicity, Hardness, Softness)

Global reactivity indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), which measures the power of a molecule to attract electrons; chemical hardness (η), which quantifies the resistance to change in its electron distribution; and its inverse, chemical softness (S), which indicates the molecule's polarizability. The electrophilicity index (ω) measures the propensity of a species to accept electrons.

These parameters are calculated using the following equations:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = χ² / (2η)

A high HOMO energy is indicative of a good electron donor, while a low LUMO energy suggests a good electron acceptor. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Computational studies on various thiazolidinedione derivatives using DFT at the B3LYP/6-311G** level of theory have provided valuable data on their global reactivity. For instance, the calculated HOMO and LUMO energies for a series of thiazolidinedione compounds ranged from -9.27 eV to -8.78 eV and -1.29 eV to -1.11 eV, respectively. nih.gov These values lead to energy gaps that are vital for assessing the stability of these molecules. nih.govnih.gov A smaller energy gap generally corresponds to a softer molecule with higher reactivity and greater polarizability. jmchemsci.com

Table 1: Global Reactivity Indices for a Representative Thiazolidinedione Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.78 |

| ELUMO | -1.19 |

| Energy Gap (ΔE) | 7.59 |

| Electronegativity (χ) | 4.985 |

| Chemical Hardness (η) | 3.795 |

| Chemical Softness (S) | 0.263 |

Data is illustrative and based on findings for thiazolidinedione derivatives. nih.gov

Theoretical Prediction and Assignment of Spectroscopic Data

Simulation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H and ¹³C)

Theoretical calculations of NMR spectra, typically using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are powerful tools for confirming molecular structures and assigning experimental chemical shifts. scielo.org.za By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be predicted and correlated with experimental data.

For a thiazolidin-4-one derivative, DFT calculations at the B3LYP/6-31G(d,p) level have shown excellent agreement between calculated and experimental ¹H and ¹³C NMR spectra. scielo.org.za The theoretical chemical shifts are usually referenced against a standard, such as Tetramethylsilane (TMS).

In a study of a complex thiazolidin-4-one, the calculated ¹H NMR signals for protons in different chemical environments were found to be in good agreement with the experimental spectrum. scielo.org.za Similarly, the ¹³C NMR chemical shifts were accurately predicted. For example, carbonyl carbons are typically observed at high chemical shifts (e.g., ~165.87 ppm), which is well-reproduced by the calculations (~159.32 ppm). scielo.org.za The presence of heteroatoms like nitrogen and sulfur also influences the chemical shifts of adjacent carbons, an effect that is accurately captured by theoretical simulations. scielo.org.zanih.gov

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Thiazolidin-4-one Analogue

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C=O | 165.87 | 159.32 |

| C=N | 150.72 | 146.01 |

| Aromatic C | 129.60 | 127.00 |

Data adapted from a study on a (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. scielo.org.za

Vibrational Analysis and Infrared (IR) Spectra Prediction

Vibrational analysis through computational methods provides a theoretical infrared (IR) spectrum, which is invaluable for the assignment of experimental vibrational bands. DFT calculations can predict the frequencies and intensities of vibrational modes of a molecule. To improve the agreement with experimental data, the calculated frequencies are often scaled by an appropriate factor. nih.gov

In studies of thiazole and thiazolidinone derivatives, the calculated vibrational frequencies have shown good correlation with experimental FT-IR spectra. scielo.org.zatandfonline.com For example, the characteristic stretching vibration of a carbonyl group (C=O) in a thiazolidin-4-one is typically observed in the range of 1690-1740 cm⁻¹, and this is accurately predicted by DFT calculations. nih.govnih.govmdpi.com The C-S stretching and bending vibrations are predicted at lower frequencies, consistent with experimental findings. scielo.org.za The analysis of the potential energy distribution (PED) allows for the precise assignment of each calculated vibrational mode to specific molecular motions. tandfonline.com

Table 3: Selected Predicted Vibrational Frequencies for a Thiazolidin-4-one Analogue

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H stretch (aromatic) | 3100 | 3105 | ν(C-H) |

| C-H stretch (aliphatic) | 2930 | 2935 | ν(CH₂) |

| C=O stretch | 1700 | 1692 | ν(C=O) |

| C=N stretch | 1610 | 1605 | ν(C=N) |

Frequencies are illustrative and based on data for thiazolidinone derivatives. nih.govscielo.org.za

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. tandfonline.com It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.

TD-DFT calculations on thiazole and thiazolidinone derivatives have been successfully used to interpret their UV-Vis spectra. scielo.org.zatandfonline.com The calculations can identify the nature of the electronic transitions, which are often characterized as π → π* or n → π* transitions. The solvent environment can be included in these calculations to provide more accurate predictions. For many thiazole derivatives, the electronic transitions are dominated by charge transfer from the electron-donating parts of the molecule to the electron-accepting parts. nih.govnih.gov The HOMO-LUMO energy gap is closely related to the lowest energy electronic transition.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization Phenomena

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. researchgate.net By analyzing the interactions between filled (donor) and vacant (acceptor) orbitals, NBO provides quantitative insights into the stability arising from these interactions.

In thiazolidine and related heterocyclic systems, NBO analysis can reveal significant charge transfer interactions. tandfonline.com For example, the interaction between a lone pair orbital on a nitrogen or sulfur atom (n) and an adjacent antibonding orbital (σ* or π*) leads to delocalization of electron density and stabilization of the molecule. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated.

Applications of 2 Benzyl 2 Methyl 1,3 Thiazolidine in Advanced Organic Synthesis Research

2-Benzyl-2-methyl-1,3-thiazolidine as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed for potential recycling. While specific research focusing solely on this compound as a chiral auxiliary is not extensively documented in the reviewed literature, the closely related class of N-acyl-1,3-thiazolidin-2-ones and -thiones, particularly those bearing a benzyl (B1604629) group at the C4 position, have been thoroughly investigated and serve as an excellent model. The underlying principles of stereocontrol demonstrated by these related compounds are directly applicable to understanding the potential of the target molecule.

For instance, (4S)-benzyl-1,3-thiazolidin-2-one has been successfully employed as a chiral auxiliary in asymmetric aldol (B89426) reactions. scielo.org.mx The chiral center, typically derived from a natural amino acid, and the benzyl group work in concert to create a sterically defined environment that biases the approach of incoming reagents to one face of the enolate, leading to high levels of diastereoselectivity. wikipedia.orgscielo.org.mx The presence of the sulfur atom in the thiazolidine (B150603) ring also facilitates the eventual removal of the auxiliary under mild conditions. scielo.org.mx

The aldol reaction is a cornerstone of carbon-carbon bond formation, and controlling its stereochemical outcome is crucial for the synthesis of complex molecules like polyketides and amino acids. Chiral thiazolidine derivatives have proven to be highly effective in this regard.

A notable example is the use of the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one in condensations with various aryl aldehydes. scielo.org.mx This system consistently yields the 'Evans syn' aldol adduct with good to excellent diastereoselectivity. The reaction proceeds through a non-chelated transition state, where the steric bulk of the 4-benzyl group effectively shields one face of the enolate, dictating the trajectory of the aldehyde approach. scielo.org.mx The results of these reactions are summarized in the table below.

| Aldehyde (RCHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Benzaldehyde | 88:12 | 75 |

| 4-Methoxybenzaldehyde | 91:9 | 71 |

| 4-Nitrobenzaldehyde | 97:3 | 79 |

| 4-Chlorobenzaldehyde | 95:5 | 80 |

| 2-Naphthaldehyde | 73:27 | 78 |

Data sourced from SciELO México. scielo.org.mx

Furthermore, N-azidoacetyl-1,3-thiazolidine-2-thione has been utilized in direct asymmetric aldol reactions catalyzed by chiral nickel(II) complexes. nih.gov This methodology provides access to enantiomerically pure anti α-azido-β-silyloxy adducts, which are valuable precursors to β-hydroxy-α-amino acids. nih.gov The thiazolidinethione scaffold is instrumental in achieving outstanding stereocontrol and can be readily displaced by various nucleophiles, demonstrating its versatility in constructing peptide fragments. nih.gov

The inherent chirality of the thiazolidine ring is the cornerstone of its function in diastereoselective transformations. The fixed conformation of the five-membered ring and the predictable spatial orientation of its substituents create a chiral environment that influences the stereochemical outcome of reactions at an attached prochiral center. sigmaaldrich.com

In the case of aldol reactions involving N-acyl thiazolidine auxiliaries, the diastereoselectivity arises from the facial bias imposed by the C4 substituent (e.g., a benzyl group). scielo.org.mx The enolate formed from the N-acyl group is shielded on one side by the auxiliary's chiral architecture. This forces the electrophile (an aldehyde) to approach from the less hindered face, resulting in the preferential formation of one diastereomer. scielo.org.mx Computational studies and experimental evidence for related systems support a transition state model where the metal (e.g., titanium) is not chelated by the thiazolidinone carbonyl, allowing the conformation to be dictated primarily by steric interactions. scielo.org.mx This level of control is fundamental to modern asymmetric synthesis, enabling the construction of specific stereoisomers required for biologically active molecules.

Role of 1,3-Thiazolidine Derivatives in Organocatalysis and Ligand Design

The application of 1,3-thiazolidine derivatives extends beyond their use as stoichiometric chiral auxiliaries into the realm of catalysis. Their rigid, chiral structures make them excellent scaffolds for the design of both organocatalysts and ligands for metal-catalyzed reactions. nih.gove3s-conferences.org

In organocatalysis, new thiazolidine-4-carboxylic acid derivatives have been synthesized and successfully applied in direct asymmetric aldol reactions between ketones and aromatic aldehydes. researchgate.netbenthamdirect.com These catalysts, operating under solvent-free conditions, have demonstrated the ability to produce aldol products with high yields and excellent stereoselectivities. For example, certain (4R)-N-[(2S)-1-amino-1-oxo-3-phenyl-2-propyl]-4-thiazolidinecarboxamide derivatives have achieved diastereoselectivities up to 91% and enantioselectivities up to 88%. benthamdirect.com

| Catalyst | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, % anti) | Yield (%) |

| 6a | 91:9 | 88 | 94 |

| 6b | 89:11 | 85 | 92 |

Data sourced from Bentham Science Publishers. Catalysts 6a and 6b are substituted (4R)-N-[(2S)-1-amino-1-oxo-3-phenyl-2-propyl]-4-thiazolidinecarboxamides. benthamdirect.com

Other studies have developed chiral organocatalysts from thiazolidines containing amide and thiourea (B124793) functionalities, which have been tested in the asymmetric aldol reaction of acetone (B3395972) with various aromatic aldehydes, achieving enantiomeric ratios up to 94.5:5.5. benthamdirect.com

In ligand design, thiazolidine derivatives serve as effective ligands for transition metals. For instance, thiazolidine-thiourea compounds have been synthesized and used to form complexes with silver and gold. rsc.org Thiazolidine-containing compounds can also act as ligands for palladium, catalyzing important cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. e3s-conferences.org

Thiazolidine Scaffolds as Versatile Building Blocks for Complex Molecular Architectures

The thiazolidine ring is not only a modulator of stereochemistry but also a versatile and robust building block for the synthesis of more complex molecular structures. nih.gov The term "privileged scaffold" is often used to describe frameworks like thiazolidinedione, a derivative of thiazolidine, because they can serve as a foundation for developing a wide array of biologically active compounds. nih.gov

The synthesis of fluorenone–thiazolidine-4-one scaffolds is one such example, where the thiazolidine unit is a core component of the final molecular architecture designed for specific biological targets. rsc.org The thiazolidine ring can be readily functionalized at multiple positions, allowing for the systematic construction of compound libraries for drug discovery and other applications. nih.gov

A key advantage of using thiazolidine scaffolds, particularly when employed as chiral auxiliaries, is the ability to cleave them from the main structure under relatively mild conditions. For example, the thiazolidinethione scaffold in aldol adducts can be easily displaced by nucleophiles like methanol (B129727) to yield the corresponding methyl ester, freeing the newly formed chiral centers for further elaboration. nih.gov This strategic removal is a critical step that releases the complex product from its chiral template, highlighting the role of the thiazolidine as a transient but essential building block. scielo.org.mxnih.gov

Explorations in Polymer and Materials Science Utilizing Thiazolidine Derivatives

While the primary applications of thiazolidine derivatives are in medicinal chemistry and fine chemical synthesis, there are explorations into their use in polymer and materials science. The inherent reactivity and structural features of the thiazolidine ring offer potential for creating novel polymers and functional materials.

One area of application is in polymer-supported synthesis. For example, 4-thiazolidinones have been synthesized using a solution-phase, polymer-supported methodology. researchgate.net In this approach, an amino acid is bound to a polymer resin and then subjected to a three-component condensation with an aldehyde and a mercapto-carboxylic acid to form the thiazolidinone ring. This technique simplifies purification, as the desired product remains attached to the solid support while excess reagents and byproducts are washed away.

The synthesis of thiazolidine derivatives itself has benefited from materials science through the application of nanocatalysts. Various nanocatalysts, including magnetic nanoparticles functionalized with ionic liquids or copper complexes, have been developed to promote the efficient and green synthesis of 1,3-thiazolidines and their derivatives. nih.govbohrium.com These catalysts offer high reactivity, selectivity, and stability, and can often be easily recovered and reused, aligning with the principles of sustainable chemistry. bohrium.com

Advanced Spectroscopic and Structural Characterization of 2 Benzyl 2 Methyl 1,3 Thiazolidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HSQC, NOESY) NMR Techniques

A full analysis using one-dimensional and two-dimensional NMR techniques would be instrumental in confirming the molecular structure of 2-Benzyl-2-methyl-1,3-thiazolidine. ¹H NMR spectroscopy would reveal the chemical environment of the protons, their multiplicities, and coupling constants, allowing for the assignment of protons on the benzyl (B1604629) and thiazolidine (B150603) rings, as well as the methyl group. ¹³C NMR would provide information on the number and types of carbon atoms present.

Two-dimensional NMR experiments would further elucidate the connectivity and spatial relationships within the molecule. COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for determining through-space proximities of protons, offering insights into the molecule's three-dimensional structure. However, the absence of published spectra and chemical shift data for this compound precludes the creation of detailed data tables and a thorough interpretation.

Analysis of Stereochemical Features and Conformational Preferences via NMR

Advanced NMR techniques, particularly NOESY, would be vital in exploring the stereochemistry and conformational preferences of the thiazolidine ring. The five-membered ring can adopt various conformations, such as envelope or twist forms, and the orientation of the benzyl and methyl groups at the C2 position would be a key area of investigation. Analysis of coupling constants and Nuclear Overhauser Effects would provide critical information on the preferred spatial arrangement of the substituents and the ring's puckering. Without experimental data, any discussion on these features would be purely speculative.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic portions, C-N stretching, and C-S stretching. The precise frequencies of these vibrations would provide a unique "molecular fingerprint" for the compound. A data table of these characteristic peaks cannot be compiled without an experimental spectrum.

Raman Spectroscopy Applications

Raman spectroscopy would serve as a complementary technique to FT-IR, providing information on non-polar bonds and symmetric vibrations. It would be particularly useful for characterizing the C-S bond and the skeletal vibrations of the thiazolidine and benzene (B151609) rings. The lack of published Raman spectra for this compound makes it impossible to detail its specific applications for this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be employed to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular ion peak would verify the compound's elemental composition. Analysis of the fragment ions would provide valuable information about the molecule's structure and the relative stability of its different parts. Common fragmentation pathways for such a compound might involve cleavage of the benzyl group, loss of the methyl group, or ring opening of the thiazolidine moiety. A detailed fragmentation table and analysis are contingent on the availability of experimental mass spectral data.

X-ray Crystallography for Precise Solid-State Structural Determination and Absolute Stereochemistry

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This powerful analytical technique provides precise information regarding bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, which is crucial for confirming the molecular structure and understanding the stereochemistry of chiral compounds like this compound and its derivatives. The absolute configuration of a chiral molecule, a critical aspect for its biological activity and pharmacological properties, can be reliably determined using single-crystal X-ray diffraction, particularly when anomalous dispersion effects are utilized. nih.gov

In the study of thiazolidine derivatives, X-ray crystallography has been instrumental in confirming the structures of newly synthesized compounds and in elucidating the stereochemical outcomes of asymmetric reactions. For instance, the absolute structure and configuration of derivatives such as N-acyl-(4S)-benzyl-1,3-thiazolidin-2-ones have been confirmed by single-crystal X-ray diffraction. jmcs.org.mx The analysis of the resulting crystallographic data, including the Flack parameter, provides a high degree of confidence in the assignment of the absolute stereochemistry. jmcs.org.mx A Flack parameter value close to zero is indicative of the correct enantiomer. jmcs.org.mx

The detailed structural parameters obtained from X-ray crystallography serve as a benchmark for computational studies, such as Density Functional Theory (DFT) calculations, allowing for a comparison between experimental and theoretical structures. nih.gov This synergy between experimental and computational methods provides a deeper understanding of the electronic and structural properties of these molecules.

Table 1: Selected X-ray Crystallographic Data for a Thiazolidine Derivative

| Parameter | (4S)-Benzyl-3-(3-hydroxy-2-methyl-3-(4-nitrophenyl) propanoyl) thiazolidin-2-one |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Comments | The absolute structure and configuration were confirmed. The Flack parameter was used to validate the enantiopurity. jmcs.org.mx |

| CCDC Number | 1839079 |

This table is interactive. Click on the headers to sort.

Chromatographic Techniques for Purity Assessment and Isolation of Thiazolidine Compounds

Chromatographic techniques are indispensable tools for the separation, purification, and purity assessment of this compound and its derivatives. The choice of chromatographic method, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), depends on the volatility, polarity, and stability of the compound of interest. nih.govelsevierpure.comnih.gov

HPLC is a versatile and widely used technique for the analysis of thiazolidine derivatives. Reversed-phase HPLC (RP-HPLC) is frequently employed for the separation and quantification of these compounds. nih.govsielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, and the separation is based on the hydrophobic character of the analytes. The use of different columns, such as C8 or C18, and the optimization of mobile phase composition, including the use of organic modifiers like acetonitrile (B52724) and buffers, are critical for achieving efficient separation. nih.govsielc.com For chiral thiazolidine derivatives, specialized chiral stationary phases (CSPs) can be used to separate enantiomers. researchgate.net HPLC can also be coupled with mass spectrometry (HPLC-MS) for enhanced sensitivity and structural elucidation. nih.gov

Gas chromatography is suitable for the analysis of volatile and thermally stable thiazolidine derivatives. For non-volatile compounds, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. elsevierpure.comyoutube.com Common derivatization methods include silylation, acylation, and alkylation. youtube.com The choice of a suitable GC column and temperature programming is crucial for achieving good resolution of the components in a mixture. GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for the identification and quantification of thiazolidine derivatives in complex matrices. nih.govelsevierpure.com

Thin-layer chromatography is a simple, rapid, and cost-effective technique often used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. nih.govnih.gov By spotting the sample on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase, the components of the mixture separate based on their differential partitioning between the two phases. The separated spots can be visualized under UV light or by using staining agents. nih.gov

For the isolation of thiazolidine compounds on a preparative scale, column chromatography is a standard technique. jmcs.org.mx This method utilizes a glass column packed with a stationary phase, through which the sample mixture is passed with a mobile phase. The separated components are then collected as fractions.

Table 2: Examples of Chromatographic Conditions for the Analysis of Thiazolidine Derivatives

| Compound Type | Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Purpose | Reference |

|---|---|---|---|---|---|---|

| Diastereomeric Thiazolidines | HPLC | Not specified | Not specified | Not specified | Separation of diastereomers | researchgate.net |

| Thiazolidine | HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not specified | Analysis and isolation of impurities | sielc.com |

| 2,4-Thiazolidinedione Derivatives | HPLC | Nucleodur© C8 reversed-phase | Gradient: 5% B to 100% B in 50 min | UV (240 nm) | Purification | nih.gov |

| Diastereomeric Aldol (B89426) Adducts | Column Chromatography | Silica gel | Hexanes:EtOAc (95:5) | Not specified | Purification of diastereoisomers | jmcs.org.mx |

| Thiazolidine Prodrug | TLC | Silica gel | Hexane, Ethyl acetate, Methanol (B129727) | UV light | Purity check | nih.gov |

This table is interactive. Click on the headers to sort.

Future Research Directions and Emerging Perspectives in 2 Benzyl 2 Methyl 1,3 Thiazolidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Thiazolidine (B150603) Systems

The synthesis of thiazolidine derivatives has traditionally involved methods that are often not environmentally benign, requiring harsh catalysts or organic solvents. nih.gov The future of synthesizing compounds like 2-benzyl-2-methyl-1,3-thiazolidine will likely pivot towards greener, more sustainable practices that offer high efficiency and atom economy.

Recent research has highlighted several promising green synthetic strategies for the broader thiazolidine class that could be adapted. One-pot multicomponent reactions are particularly attractive, as they reduce waste and simplify procedures. For instance, the use of deep eutectic solvents (DESs) as both catalyst and solvent has been shown to be effective for synthesizing thiazolidinedione derivatives, with yields ranging from 21% to over 90% depending on the substrates. nih.gov Similarly, catalyst-free approaches in aqueous media or under solvent-free conditions are gaining traction. nih.govnih.gov The use of recoverable and reusable catalysts, such as 2-oxoimidazolidine-1,3-disulfonic acid (OImDSA) or nano-Fe3O4@SiO2-supported ionic liquids, represents a significant step towards sustainable industrial applications. nih.govresearchgate.net These methods often proceed at room temperature, further reducing energy consumption. researchgate.net

Future work could focus on adapting these sustainable methods for the specific synthesis of this compound. This would involve the condensation of N-benzyl-cysteamine with a suitable ketone, exploring the efficacy of various green catalysts and solvent systems to optimize yield and purity.

| Synthetic Approach | Catalyst | Solvent | Key Advantages | Potential Application for this compound | Reference |

| Knoevenagel Condensation | Deep Eutectic Solvents (DESs) | DES (e.g., Choline chloride/N-methylurea) | Acts as both solvent and catalyst; environmentally benign. | Synthesis using N-benzyl-cysteamine and a ketone in a DES system. | nih.gov |

| One-Pot Synthesis | 2-Oxoimidazolidine-1,3-disulfonic acid (OImDSA) | Solvent-free | Recoverable catalyst; high yield at room temperature. | Efficient, low-waste synthesis pathway. | researchgate.net |

| Solvent-Free Cyclocondensation | Ammonium (B1175870) Persulfate (APS) | Solvent-free | Economical catalyst; high atom economy. | A cost-effective and environmentally friendly production method. | nih.gov |

| Aqueous Medium Synthesis | p-Dodecyl benzenesulfonic acid (DBSA) | Water | Energy-efficient; operates at ambient temperature. | Green synthesis route leveraging water as a benign solvent. | nih.gov |

| Microwave-Assisted Synthesis | Piperidine/Acetic Acid | Toluene | Rapid reaction times; efficient for library synthesis. | Fast and efficient synthesis for creating derivatives. | mdpi.com |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A profound understanding of reaction mechanisms is critical for optimizing synthetic routes and predicting the behavior of molecules like this compound. The synergy between experimental studies and computational chemistry offers a powerful toolkit for elucidating the intricate pathways of thiazolidine formation and reactivity.

Mechanistic studies have shown that the formation of the thiazolidine ring, typically from a cysteamine (B1669678) derivative and a carbonyl compound, can be significantly influenced by factors such as the solvent and the presence of buffers. nih.gov For example, phosphate (B84403) buffers have been observed to promote thiazolidine formation by stabilizing key carbocation intermediates during cyclization. nih.gov

Computational methods, such as Density Functional Theory (DFT), are increasingly used to model reaction pathways, calculate transition state energies, and predict the effects of substituents on reactivity. acs.org These in silico studies can complement experimental findings from techniques like NMR and mass spectrometry to build a complete picture of the reaction mechanism. For this compound, future research could employ these combined approaches to investigate its formation kinetics and thermodynamic stability. This would allow for the rational design of more efficient synthetic protocols and provide insights into its potential interactions with biological targets by modeling binding affinities and reaction energies. researchgate.net

Exploration of New Chemical Reactivity Patterns and Transformations

The chemical versatility of the thiazolidine ring allows for a wide range of transformations, leading to diverse molecular scaffolds. researchgate.net While much research has focused on derivatives like thiazolidin-4-ones and thiazolidine-2,4-diones, exploring the unique reactivity of substituted thiazolidines such as this compound could unveil novel chemical entities. researchgate.netnih.gov

Key areas for future exploration include:

Oxidative Transformations: The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can lead to the formation of corresponding sulfoxides and sulfones. researchgate.net These transformations can significantly alter the molecule's electronic properties and biological activity. Selective oxidation reactions could be a fruitful area of research. capes.gov.br

Ring-Opening Reactions: The thiazolidine ring can undergo opening under specific conditions. For example, reaction with reagents like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can lead to ring cleavage, a property that can be exploited for developing analytical or sensing applications. mdpi.com

Cycloaddition Reactions: Organocatalytic [3+2] cycloaddition reactions involving thiazolidine-containing compounds have been used to synthesize novel triazolyl-thiazolidine hybrids, demonstrating the potential of the thiazolidine scaffold in constructing more complex heterocyclic systems. researchgate.net

Substitutions at the Ring Positions: The nitrogen and carbon atoms of the thiazolidine ring are amenable to various substitution reactions, allowing for the introduction of diverse functional groups to modulate the molecule's properties. nih.govnih.gov

Investigating these reactivity patterns for this compound could lead to the discovery of new compounds with unique chemical and physical properties.

| Transformation Type | Reagents/Conditions | Resulting Structures | Potential Significance | Reference |

| Oxidation | Oxidizing agents | Thiazolidine-1-oxides, Thiazolidine-1,1-dioxides | Altered electronic properties and biological activity. | researchgate.netcapes.gov.br |

| Ring-Opening | NBD-Cl, CMQT | Thiol-containing derivatives | Applications in chemical sensing and derivatization for analysis. | mdpi.com |

| [3+2] Cycloaddition | Aryl azides, organocatalyst (e.g., diethylamine) | 1,2,3-Triazolyl-thiazolidine hybrids | Access to complex, novel heterocyclic systems. | researchgate.net |

| N-Alkylation | Alkyl halides, base (e.g., K2CO3) | N-substituted thiazolidines | Modulation of lipophilicity and pharmacokinetic properties. | nih.gov |

Potential for Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from synthesis planning to drug discovery. mdpi.comnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capacity, thereby accelerating the research and development process. nih.gov

For a compound like this compound, AI and ML could be applied in several ways:

Predictive Synthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes by learning from the entire body of published chemical reactions. digitellinc.com This could help identify more sustainable or cost-effective ways to produce this compound and its derivatives.

Property Prediction: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can predict the physicochemical properties, biological activities, and potential toxicity of novel compounds based on their structure. ajrconline.org This would allow for the in silico screening of virtual libraries of this compound derivatives to prioritize candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By defining a target profile (e.g., high affinity for a specific biological target, low predicted toxicity), these models could generate novel thiazolidine-based structures for further investigation.

The successful application of AI in this field relies heavily on the availability of large, high-quality datasets. ajrconline.org Future efforts will need to focus on curating and sharing chemical data to train more accurate and reliable predictive models, ultimately accelerating the discovery and development of new chemical entities based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Benzyl-2-methyl-1,3-thiazolidine and its derivatives?

- Methodological Answer : A widely used method involves cyclocondensation reactions. For example, 2-oxo-1,3-thiazolidine derivatives can be synthesized from ethanolamine and carbon bisulfide, followed by exchange reactions with chloroethanol to introduce oxygen . Another approach uses substituted amino acids and ethyl bromoacetate to form 3-thiazolidine acetic acid derivatives, characterized via 2D NMR and X-ray crystallography . These routes prioritize regioselectivity and yield optimization through controlled reaction conditions (e.g., temperature, solvent polarity).

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) identifies substituent positions and stereochemistry, while X-ray crystallography confirms spatial arrangements of the thiazolidine ring and benzyl/methyl groups . High-resolution mass spectrometry (HRMS) validates molecular formulas, and IR spectroscopy detects functional groups like C=N or C-S bonds .

Q. What analytical techniques ensure purity and stability of synthesized derivatives?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) assess purity (>95% threshold for biological testing). Stability under storage conditions (e.g., inert atmosphere, -20°C) is monitored via accelerated degradation studies using thermal stress (40–60°C) and humidity chambers .

Advanced Research Questions

Q. How are in silico docking studies designed to evaluate antimycobacterial activity?

- Methodological Answer : Using Schrödinger’s Maestro, researchers dock derivatives (e.g., N-[(4-oxo-2-substituted aryl-1,3-thiazolidine)-acetamidyl]-5-nitro benzimidazoles) into Mycobacterium tuberculosis transcription inhibitor proteins (PDB ID: 3Q3S). Protein preparation includes removing co-crystallized ligands and optimizing hydrogen-bond networks. Docking scores (Glide XP), hydrogen bonding (e.g., ASN179, TYR148), and π-π stacking interactions prioritize compounds with binding energies ≤ -7.5 kcal/mol, comparable to reference drugs like ciprofloxacin (-6.7 kcal/mol) .

Q. How can contradictions between in silico predictions and in vitro results be resolved?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. For example, a compound with strong docking scores might show poor in vitro activity due to poor solubility. Mitigation strategies include:

- Solubility Enhancement : Use of co-solvents (DMSO/PEG) or prodrug formulations.

- Dynamic Simulations : Molecular dynamics (MD) over 100 ns to assess binding stability.

- Post-Hoc Analysis : Correlate ligand efficiency metrics (LE, LLE) with MIC values .

Q. What structure-activity relationship (SAR) strategies optimize bioactivity in thiazolidine derivatives?

- Methodological Answer : Key modifications include:

- Electron-Donating Groups : Methyl or methoxy substituents on the aryl ring enhance M. tuberculosis inhibition by improving hydrophobic interactions .

- Heterocyclic Fusion : Benzimidazole or purine moieties increase antimicrobial potency via intercalation or enzyme inhibition .

- Stereochemical Control : Cis/trans configurations of the thiazolidine ring impact binding to targets like platelet GPIIb/IIIa receptors .

Q. How is acute toxicity evaluated for thiazolidine derivatives?

- Methodological Answer : The RTECS database provides LD₅₀ values (e.g., 552 mg/kg oral dose in mice for 3-acetyl-2-((2-methoxyphenoxy)methyl)-thiazolidine) . In vivo studies follow OECD guidelines: dose escalation in rodents (14–28 days), monitoring hematological, hepatic, and renal markers. In vitro cytotoxicity assays (e.g., HepG2 cells) screen for hepatotoxicity at IC₅₀ < 50 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.